

SR-717: A Deep Dive into its Mechanism of Action in Innate Immunity

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Compound of Interest		
Compound Name:	SR-717	
Cat. No.:	B15607652	Get Quote

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Executive Summary

SR-717 is a novel, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Functioning as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 induces a "closed" conformational change in the STING protein, initiating a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This activation of innate immunity leads to the recruitment and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and CD8+ T cells, ultimately mounting a robust anti-tumor response. Preclinical studies have demonstrated the potent anti-tumor activity of SR-717 in various cancer models, highlighting its potential as a promising immunotherapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action, quantitative preclinical data, and experimental methodologies related to SR-717.

Core Mechanism of Action: STING Pathway Activation

SR-717's primary mechanism of action is the direct activation of the STING protein, which is predominantly localized on the endoplasmic reticulum.[1] Unlike the natural ligand cGAMP, **SR-717** is a non-nucleotide agonist, offering potential advantages in terms of stability and systemic delivery.

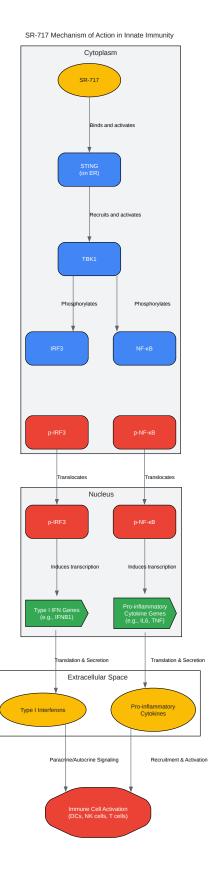




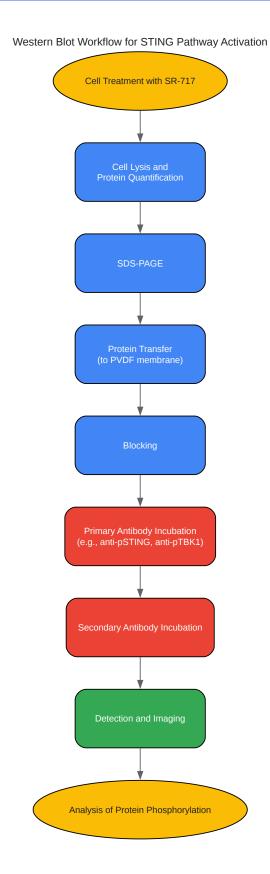


The binding of **SR-717** to STING induces a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (e.g., IFN- β) and other proinflammatory cytokines and chemokines, such as IL-6 and TNF- α .[3][4] This cytokine milieu is crucial for orchestrating the subsequent innate and adaptive immune responses against tumors.

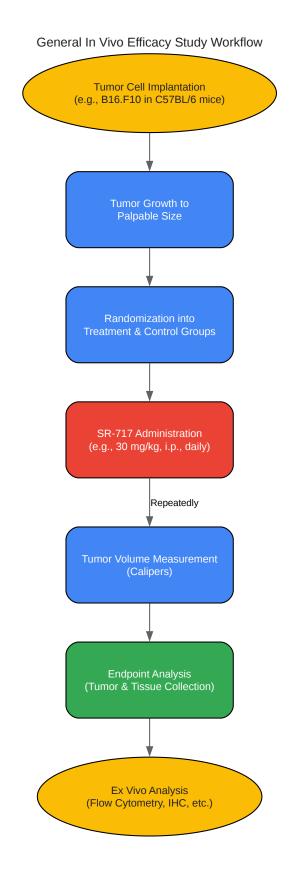












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